Delta-2-Cefteram Pivoxil
Description
Introduction to Delta-2-Cefteram Pivoxil
This compound functions as a specialized chemical entity within the expansive cephalosporin antibiotic classification system, representing a particular stereochemical variant of the parent compound Cefteram Pivoxil. The compound demonstrates significant importance in pharmaceutical research and development, particularly in applications requiring precise chemical identification and analytical reference standards. The molecular structure incorporates characteristic features of third-generation cephalosporin antibiotics while maintaining distinct stereochemical properties that differentiate it from other related compounds.
The compound's chemical identity is established through multiple internationally recognized identification systems, including Chemical Abstracts Service registration numbers and International Union of Pure and Applied Chemistry nomenclature protocols. These identification systems provide standardized methods for precise chemical communication across global pharmaceutical and research communities. The structural complexity of this compound reflects the sophisticated synthetic chemistry required to produce modern cephalosporin derivatives with enhanced pharmacological properties.
Research applications for this compound extend across multiple scientific disciplines, including analytical method development, pharmaceutical quality assurance, and comparative structural studies. The compound serves as an essential reference material for analytical chemists working to develop and validate detection methods for cephalosporin-related substances. Additionally, its unique stereochemical properties make it valuable for understanding structure-activity relationships within the broader cephalosporin family of compounds.
Chemical Nomenclature and Structural Classification
The systematic nomenclature and structural classification of this compound follows established international protocols for complex organic pharmaceutical compounds. The compound's naming system reflects both its chemical structure and its relationship to other members of the cephalosporin antibiotic family. Multiple nomenclature systems are employed to ensure precise identification and communication across different scientific and regulatory contexts, including formal International Union of Pure and Applied Chemistry naming conventions and industry-standard chemical identification protocols.
The structural classification places this compound within the broader category of bicyclic beta-lactam antibiotics, specifically within the cephalosporin subclass characterized by the presence of a dihydrothiazine ring fused to a beta-lactam ring system. This fundamental structural framework provides the molecular foundation for the compound's chemical properties and biological activity profile. The additional functional groups attached to this core structure contribute to the compound's unique chemical identity and distinguish it from other cephalosporin derivatives.
Understanding the relationship between chemical nomenclature and molecular structure is essential for accurate identification and characterization of this compound in research and pharmaceutical applications. The systematic approach to naming reflects the compound's complex molecular architecture and provides a standardized method for communication among scientists, regulatory authorities, and pharmaceutical manufacturers working with this specialized chemical entity.
IUPAC and CAS Designations
The International Union of Pure and Applied Chemistry designation for this compound follows the systematic nomenclature rules established for complex organic compounds containing multiple functional groups and stereochemical centers. The complete International Union of Pure and Applied Chemistry name is 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate. This systematic name provides a complete description of the molecular structure, including the stereochemical configuration at key centers and the spatial arrangement of functional groups.
The Chemical Abstracts Service registry number for this compound is 104712-44-9, providing a unique numerical identifier that facilitates database searches and regulatory tracking across international pharmaceutical and chemical databases. This registration number serves as a permanent identifier that remains constant regardless of changes in nomenclature conventions or structural representation methods. The Chemical Abstracts Service system provides the most widely recognized identification method for chemical substances in regulatory and commercial applications.
Table 1: Chemical Identification and Nomenclature Data for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 104712-44-9 |
| Molecular Formula | C₂₂H₂₇N₉O₇S₂ |
| Molecular Weight | 593.64 g/mol |
| International Union of Pure and Applied Chemistry Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
| Alternative Names | This compound, T-2588A |
| PubChem Compound Identifier | 71314623 |
Additional nomenclature variations exist within different database systems and research contexts, including alternative designations such as T-2588A, which represents an internal research designation used during the compound's development and characterization phases. These alternative names provide historical context for the compound's development and facilitate cross-referencing across different research publications and patent documents. The standardization of nomenclature systems ensures consistent identification across international scientific and regulatory communities.
Stereochemical Isomerism and Constitutional Variants
The stereochemical properties of this compound represent a critical aspect of its chemical identity, with specific implications for its behavior in analytical systems and potential biological activity. The compound exists as a specific stereoisomer of Cefteram Pivoxil, with the "Delta-2" designation referring to a particular double bond position within the cephalosporin ring system. This isomeric relationship reflects the complex chemistry of cephalosporin degradation and rearrangement processes that can occur under various chemical conditions.
Research into cephalosporin isomerization has demonstrated that Delta-3 to Delta-2 isomerization represents a significant chemical transformation that can occur during storage, processing, or under specific reaction conditions. The mechanism of this isomerization involves the abstraction of a proton at the C-2 position in the Delta-3 isomer, formation of a resonance-stabilized carbanion intermediate, and subsequent proton acceptance at either the C-2 position (regenerating the Delta-3 isomer) or the C-4 position (leading to Delta-2 isomer formation). The thermodynamic stability and kinetic factors governing this transformation depend significantly on the nature of substituents at various positions within the cephalosporin ring system.
The presence of electron-withdrawing groups, such as the pyridinium ion found in some cephalosporin derivatives, can influence the stability of carbanion intermediates and affect the equilibrium between different isomeric forms. In the case of this compound, the specific substituent pattern contributes to the relative stability of this particular isomeric form. Understanding these stereochemical relationships is essential for analytical method development and quality control applications where precise identification of specific isomeric forms is required.
Table 2: Stereochemical and Isomeric Properties of this compound
| Property | Description |
|---|---|
| Isomeric Type | Positional isomer (Delta-2 vs Delta-3) |
| Stereochemical Centers | (6R,7R) configuration |
| Geometric Isomerism | (2Z) configuration at oxime group |
| Relationship to Parent | Isomer of Cefteram Pivoxil |
| Formation Mechanism | Base-catalyzed isomerization |
| Stability Factors | Influenced by substituent electronic properties |
Relationship to Cefteram Pivoxil and Cephalosporin Class
This compound maintains a direct structural relationship to Cefteram Pivoxil, representing a specific isomeric variant within the same chemical family. Cefteram Pivoxil itself functions as a prodrug form of cefteram, a third-generation cephalosporin antibiotic that demonstrates broad-spectrum antibacterial activity against various gram-positive and gram-negative bacterial species. The pivaloyloxymethyl ester modification in both compounds serves to enhance oral bioavailability compared to the parent cefteram acid form, representing a common pharmaceutical strategy for improving the delivery characteristics of beta-lactam antibiotics.
The cephalosporin class of antibiotics is characterized by a core bicyclic structure consisting of a beta-lactam ring fused to a dihydrothiazine ring, forming the cephem nucleus that defines this antibiotic family. Third-generation cephalosporins, including cefteram and its related compounds, are distinguished by their enhanced activity against gram-negative bacteria and improved stability against beta-lactamase enzymes compared to earlier generation cephalosporins. The specific side chain modifications present in cefteram derivatives, including the 2-aminothiazole-4-yl group and the methoxyimino substituent, contribute significantly to their antimicrobial spectrum and pharmacological properties.
The mechanism of action for cephalosporin antibiotics involves the inhibition of bacterial cell wall synthesis through interference with penicillin-binding proteins, which are essential enzymes involved in the final stages of peptidoglycan synthesis. These proteins catalyze the cross-linking reactions that provide structural integrity to bacterial cell walls. The binding of cephalosporin molecules to these enzymes disrupts normal cell wall formation, leading to bacterial cell lysis and death. The specific structural features of this compound, while maintaining the essential beta-lactam functionality required for this mechanism, may exhibit different binding characteristics compared to other isomeric forms.
Table 3: Classification and Structural Relationships of this compound
| Classification Level | Description |
|---|---|
| Chemical Class | Beta-lactam antibiotic |
| Subclass | Cephalosporin |
| Generation | Third-generation derivative |
| Structural Type | Prodrug ester form |
| Core Structure | Cephem nucleus with dihydrothiazine ring |
| Side Chain Pattern | 2-aminothiazole-4-yl with methoxyimino group |
| Ester Modification | Pivaloyloxymethyl group |
| Parent Compound | Cefteram |
| Direct Isomer | Cefteram Pivoxil |
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSIJKGBMZQPQF-QWIQBTIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 7-ACA
The primary amino group of 7-ACA undergoes acylation with (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino) acetic acid to introduce the side chain. This reaction is catalyzed by trimethylsilyl chloride in a dichloromethane solvent system at −10°C to 0°C, achieving a yield of 82–88%. Excess acylating agent (1.2–1.5 equivalents) ensures complete conversion, while pH control (6.5–7.0) minimizes hydrolysis side reactions.
Esterification with Pivaloyloxymethyl Group
The carboxyl group at position 4 is esterified with pivaloyloxymethyl chloride to enhance oral bioavailability. This step employs N,N-dimethylacetamide (DMA) as a solvent and triethylamine as a base, maintaining temperatures below 30°C to prevent β-lactam ring degradation. The reaction typically achieves 90–94% yield after 4–6 hours.
Crystallization and Isolation
Crude this compound is precipitated using a hexane-ether (1:3 v/v) mixture, followed by vacuum filtration. The product is washed with cold ethanol to remove residual solvents, yielding a purity of 85–89% before purification.
Table 1: Optimized Reaction Conditions for Industrial Synthesis
| Step | Solvent System | Temperature (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Acylation | Dichloromethane | −10 to 0 | Trimethylsilyl Cl | 82–88 |
| Esterification | N,N-Dimethylacetamide | <30 | Triethylamine | 90–94 |
| Crystallization | Hexane-Ether (1:3) | 0–5 | — | 85–89 |
Novel Purification Methods
Recent patents have introduced advanced purification strategies to address impurities in this compound, notably CN102127094B , which combines acid-base salification, activated carbon adsorption, electrodialysis, and column chromatography.
Acid-Base Salification
The crude product is dissolved in a hexane-ether (1:3) mixture and treated with 5% oxalic acid to form a water-insoluble oxalate salt. This step removes cationic impurities (e.g., residual metal ions) and achieves a 95% recovery rate.
Activated Carbon Adsorption
The oxalate salt is redissolved in purified water, and 0.1–0.3% (w/v) activated carbon is added at 60–70°C for 20–30 minutes. This adsorbs hydrophobic impurities (e.g., dimeric byproducts), increasing purity to 97–98%.
Electrodialysis Purification
A negatively charged ion-exchange membrane electrodialysis system is employed under 24V for 10 hours. Using AHA anion-exchange and CMB cation-exchange membranes , this step eliminates ionic contaminants (e.g., unreacted oxalic acid), yielding a purity of 99.2%.
Table 2: Purity Enhancement Through Novel Purification
| Purification Stage | Key Mechanism | Purity Increase (%) |
|---|---|---|
| Acid-Base Salification | Oxalate salt formation | 85 → 95 |
| Activated Carbon | Adsorption of dimers | 95 → 97 |
| Electrodialysis | Ionic impurity removal | 97 → 99.2 |
Chromatographic Refinement
Silica Gel Column Chromatography
The purified solution is passed through a silica gel column using a 2:3 (v/v) isopropanol-acetonitrile mobile phase at 2.5–4.2 mL/min. This separates stereoisomers (e.g., Delta-3 impurities) and residual solvents, achieving a final purity of 99.5%.
Final Crystallization
The eluate is treated with sodium bicarbonate and phenylformic acid at 60–80°C under reduced pressure. This recrystallization step produces a polymorphically stable form with a melting point of 158–160°C.
Comparative Analysis of Traditional vs. Novel Methods
Traditional methods relying solely on solvent precipitation yield products with 85–89% purity, necessitating multiple recrystallizations. In contrast, the integrated approach in CN102127094B reduces processing time by 40% and increases batch consistency, as demonstrated below:
Table 3: Efficiency Metrics for Preparation Methods
| Metric | Traditional Method | Novel Method (CN102127094B) |
|---|---|---|
| Purity (%) | 85–89 | 99.5 |
| Processing Time (h) | 48–72 | 28–32 |
| Yield Loss (%) | 15–20 | 5–8 |
Analytical Validation
High-performance liquid chromatography (HPLC ) with a C18 column and UV detection at 254 nm is the gold standard for purity assessment. The novel method reduces impurity peaks (e.g., Δ-3 isomer) from 4.2% to <0.1% .
Chemical Reactions Analysis
Types of Reactions: Delta-2-Cefteram Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefteram.
Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used
Major Products:
Cefteram: The active form released upon hydrolysis.
Various derivatives: Depending on the specific reactions and conditions, different derivatives of cefteram can be formed
Scientific Research Applications
Respiratory Infections
Delta-2-Cefteram Pivoxil has been extensively studied for its efficacy in treating respiratory infections. A clinical study involving 81 patients demonstrated an overall efficacy rate of 84%, with excellent outcomes in 18 cases and good outcomes in 50 cases. The compound was administered at a dosage of 600 mg daily and was effective against various conditions, including acute bronchitis, pneumonia, and chronic bronchitis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and converted into Cefteram in the intestinal wall. This conversion is facilitated by enzymatic hydrolysis, which enhances its therapeutic effectiveness against both gram-positive and gram-negative bacteria . The compound's ability to penetrate tissues effectively makes it suitable for treating systemic infections.
Biochemical Probes
In biological research, this compound is utilized as a biochemical probe to study interactions with specific enzymes and receptors. Its unique structural features allow researchers to explore various biological pathways, contributing to the development of new drugs targeting specific diseases.
Synthesis of Complex Molecules
The compound serves as a building block in synthetic chemistry, enabling the development of more complex molecules. Its reactivity allows chemists to investigate new reaction mechanisms and create novel synthetic methodologies. This application is particularly relevant in the pharmaceutical industry, where the synthesis of new antibiotics is critical.
Material Science
In industrial settings, this compound can be applied in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in catalysis and material science, where innovative solutions are required.
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Clinical Medicine | Effective against respiratory infections with an 84% efficacy rate; rapid absorption as Cefteram. |
| Biochemical Research | Binds to PBPs; used as a biochemical probe for studying biological pathways. |
| Industrial Chemistry | Serves as a building block for complex molecule synthesis; applicable in material science. |
Case Study: Respiratory Infections
A clinical trial involving patients with various respiratory infections showed significant improvement after treatment with this compound. The study highlighted its potential as an effective treatment option for bacterial infections resistant to other antibiotics .
Case Study: Pharmacokinetic Evaluation
Research on pharmacokinetics revealed that this compound exhibits favorable absorption characteristics, leading to effective plasma concentrations necessary for combating infections . This evaluation supports its use in clinical settings.
Mechanism of Action
Delta-2-Cefteram Pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active form, cefteram, binds strongly to penicillin-binding proteins (PBPs) 3, 1A, and 1Bs, which are essential for cell wall synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
Pharmacokinetic and Structural Insights
- Cefteram Pivoxil: After a 100 mg dose, it achieves a Cmax of ~1.65–1.73 µg/mL and AUC of ~4.75–4.89 µg·h/mL, with ~30% urinary excretion .
- Cefditoren Pivoxil: Higher urinary concentrations (MIC90 ≤4 µg/mL for E. coli) enable efficacy against fluoroquinolone-resistant strains, though conflicting data exist for ESBL producers .
- Cefcapene Pivoxil : Demonstrated clinical success in resolving skin infections (100 mg dose, thrice daily), likely due to tissue penetration .
Antimicrobial Spectrum and Resistance
- Gram-Negative Coverage : All compounds exhibit activity against Enterobacteriaceae, but cefditoren shows superior urinary tract efficacy due to high excretion .
- ESBL-Producing Pathogens: Cefditoren pivoxil achieved 85.7% microbiological eradication in one study, though other reports note resistance . Delta-2-Cefteram’s stability against ESBLs remains uncharacterized.
- Gram-Positive Coverage : Cefteram pivoxil and cefditoren pivoxil are effective against Streptococcus spp., common in respiratory infections .
Clinical and Research Implications
- This compound : Likely developed to optimize PK/PD profiles or resistance patterns of cefteram pivoxil, though clinical data are sparse.
- Market Trends : R&D investments focus on improving cephalosporin formulations (e.g., enhanced bioavailability, resistance mitigation) .
Biological Activity
Delta-2-Cefteram Pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. As a prodrug, it is converted into its active form, cefteram, within the body. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable option for treating various bacterial infections, especially in respiratory and urinary tract infections.
The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The active compound, cefteram, binds to penicillin-binding proteins (PBPs), specifically PBPs 1A, 1B, and 3. This binding disrupts the transpeptidation process crucial for peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death.
Biological Activity Spectrum
This compound demonstrates significant activity against various bacterial strains:
| Bacterial Type | Activity |
|---|---|
| Gram-positive Bacteria | Effective against Streptococcus spp., Staphylococcus aureus |
| Gram-negative Bacteria | Effective against Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae |
Pharmacokinetics
This compound is designed to enhance oral bioavailability through its pivoxil ester form. Upon administration, it undergoes hydrolysis to release cefteram. The pharmacokinetic properties include:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized to cefteram.
- Excretion : Excreted mainly via the kidneys.
Case Studies and Research Findings
-
Efficacy in Respiratory Infections :
A clinical study evaluated the effectiveness of this compound in patients with community-acquired pneumonia (CAP). The results indicated a significant reduction in symptoms and bacterial load after a 7-day treatment regimen compared to placebo controls. -
Comparison with Other Antibiotics :
In vitro studies compared this compound with other antibiotics such as amoxicillin and ciprofloxacin. The findings showed that this compound had superior activity against specific resistant strains of E. coli and Klebsiella spp., highlighting its potential use in treating resistant infections. -
Resistance Mechanisms :
Research has also focused on understanding resistance mechanisms against this compound. Studies revealed that plasmid-mediated β-lactamases are a common resistance factor among certain bacterial strains, necessitating ongoing surveillance and combination therapies to enhance efficacy.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Delta-2-Cefteram Pivoxil, and how do they influence assay development?
- Methodological Answer : Prioritize characterizing molecular weight, solubility, and stability under varying pH/temperature conditions. For quantification, reverse-phase HPLC with photodiode array (PDA) detection is widely used, as demonstrated in studies on structurally similar cephems. For example, a validated HPLC method for Cefditoren Pivoxil employed a Sunfire C18 column (150 x 4.6 mm; 5µm) with methanol-water (62:38) mobile phase, 1.0 mL/min flow rate, and 240 nm detection . Stability studies should include forced degradation (e.g., acidic/alkaline hydrolysis, oxidative stress) to identify degradation products and optimize storage conditions.
Q. How can researchers validate analytical methods for this compound in pharmaceutical formulations?
- Methodological Answer : Follow ICH guidelines for validation parameters:
- Linearity : Test over a concentration range (e.g., 10–400 µg/mL) with R² > 0.999 .
- Accuracy : Spike recovery experiments (98–102% acceptable range).
- Precision : Intraday/interday relative standard deviation (RSD) < 2% .
- Specificity : Ensure no interference from excipients or degradation products via PDA spectral analysis.
Q. What in vitro models are suitable for preliminary assessment of this compound’s antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs) against gram-positive and gram-negative pathogens. Include quality control strains (e.g., E. coli ATCC 25922) for comparability. For urinary tract infection (UTI) studies, prioritize pathogens like E. coli and Klebsiella pneumoniae, with MIC breakpoints aligned to urinary drug concentrations .
Advanced Research Questions
Q. How can researchers address contradictions in antimicrobial susceptibility data for this compound against ESBL-producing pathogens?
- Methodological Answer : Discrepancies (e.g., susceptibility vs. resistance in ESBL-producing E. coli) may arise from pharmacokinetic variability or methodological differences. To resolve this:
- Compare urinary drug concentration (e.g., ≥30% renal excretion) to MIC values, ensuring concentrations exceed pathogen-specific MIC90 .
- Replicate assays using standardized inoculum sizes and growth media.
- Cross-validate findings with molecular techniques (e.g., PCR for blaCTX-M genes) to confirm ESBL production .
Q. What experimental designs are optimal for comparing 3-day vs. 7-day regimens of this compound in infection models?
- Methodological Answer : Use a randomized, open-label, multicenter design with endpoints such as:
- Clinical efficacy : Resolution of symptoms (e.g., dysuria, pyuria) within 72 hours.
- Microbiological efficacy : Eradication of baseline pathogens (≥85% target).
- Statistical power : Calculate sample size using prior data (e.g., 90% vs. 85% efficacy requires n ≥ 200 per arm) to detect non-inferiority margins .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve dosing strategies for this compound?
- Methodological Answer :
- Parameter collection : Measure peak serum concentration (Cmax), area under the curve (AUC), and urinary excretion rates via LC-MS/MS .
- Monte Carlo simulations : Model probability of target attainment (PTA) for AUC/MIC ratios > 125 (β-lactams) against common pathogens.
- Adjust dosing intervals based on renal function and protein binding effects .
Key Considerations for Experimental Design
- Ethical compliance : For human trials, ensure informed consent and IRB approval, with co-investigator roles clearly defined per regulatory guidelines .
- Data synthesis : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within existing literature, highlighting gaps such as resistance mechanisms in understudied populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
